N-(5-chloro-2-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide is a complex organic compound that belongs to the class of ethanediamides This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a dihydroisoquinoline moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethanediamide Backbone: This can be achieved through the reaction of ethylenediamine with an appropriate acid chloride or anhydride.
Introduction of the Chloro-Substituted Phenyl Ring: This step may involve the reaction of the ethanediamide intermediate with 5-chloro-2-methylphenyl isocyanate.
Attachment of the Dihydroisoquinoline and Pyridine Rings: This can be accomplished through a series of coupling reactions, possibly involving palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-chloro-2-methylphenyl)-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide
- **N-(5-chloro-2-methylphenyl)-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide
Uniqueness
The uniqueness of N-(5-chloro-2-methylphenyl)-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds. These properties could include enhanced binding affinity to certain targets, improved stability, or unique reactivity patterns.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2/c1-17-8-9-21(26)13-22(17)29-25(32)24(31)28-15-23(19-7-4-11-27-14-19)30-12-10-18-5-2-3-6-20(18)16-30/h2-9,11,13-14,23H,10,12,15-16H2,1H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADASMPNJZFUVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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